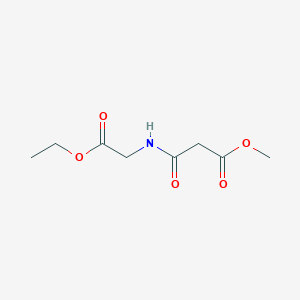

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate

Description

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate (CAS: 82031-42-3, MFCD19703210) is a methyl ester derivative of 3-oxopropanoate functionalized with a 2-ethoxy-2-oxoethylamino substituent. It is synthesized with a purity of 95% and serves as a versatile intermediate for further modifications .

Properties

IUPAC Name |

methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-3-14-8(12)5-9-6(10)4-7(11)13-2/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWOYKCOVKSZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214476 | |

| Record name | Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82031-42-3 | |

| Record name | Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82031-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Methyl Acetoacetate with Ethyl Chloroformate

A widely documented route involves the activation of methyl acetoacetate using ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of a mixed carbonate intermediate, which subsequently reacts with ethyl glycinate to yield the target compound.

Reagents and Conditions

-

Methyl acetoacetate : 1.0 equiv

-

Ethyl chloroformate : 1.2 equiv

-

Triethylamine : 2.5 equiv

-

Solvent : Dichloromethane (DCM), 0°C to room temperature

-

Reaction Time : 4–6 hours

Procedure

-

Methyl acetoacetate is dissolved in anhydrous DCM under nitrogen.

-

Ethyl chloroformate is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproduct.

-

After 1 hour, ethyl glycinate is introduced, and the mixture is stirred for 4 hours.

-

The product is isolated via aqueous workup (10% HCl, NaHCO3 wash) and purified by column chromatography (hexane:ethyl acetate, 3:1).

Coupling Agent-Mediated Amidation

EDCl/HOBt-Mediated Coupling

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), facilitate the formation of the amide bond between methyl 3-oxopropanoate and 2-ethoxy-2-oxoethylamine.

Reagents and Conditions

-

Methyl 3-oxopropanoate : 1.0 equiv

-

2-Ethoxy-2-oxoethylamine : 1.1 equiv

-

EDCl : 1.5 equiv

-

HOBt (Hydroxybenzotriazole) : 1.5 equiv

-

Solvent : Tetrahydrofuran (THF), 0°C to room temperature

-

Reaction Time : 12–16 hours

Procedure

-

Methyl 3-oxopropanoate and 2-ethoxy-2-oxoethylamine are dissolved in THF.

-

EDCl and HOBt are added sequentially at 0°C.

-

The reaction is warmed to room temperature and stirred overnight.

-

Purification via recrystallization from ethanol yields the product as a white solid.

Stepwise Esterification-Amidation Approach

Synthesis via Ethyl Glycinate Intermediate

This method involves the independent preparation of ethyl glycinate, followed by coupling with methyl malonyl chloride.

Step 1: Synthesis of Ethyl Glycinate

Step 2: Coupling with Methyl Malonyl Chloride

-

Methyl malonyl chloride : 1.0 equiv

-

Ethyl glycinate : 1.2 equiv

-

Solvent : Diethyl ether, 0°C

-

Reaction Time : 2 hours

Procedure

-

Methyl malonyl chloride is added dropwise to a cooled solution of ethyl glycinate in diethyl ether.

-

The mixture is stirred for 2 hours, followed by filtration to remove precipitated HCl salts.

-

The product is concentrated under reduced pressure.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial methods prioritize efficiency and scalability. A continuous flow reactor system minimizes side reactions and improves yield.

Parameters

-

Temperature : 50°C

-

Residence Time : 30 minutes

-

Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B)

-

Solvent : Supercritical CO2

Advantages

Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require higher purification efforts.

-

Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | 68–72 | 90–92 | Moderate | High |

| EDCl/HOBt Coupling | 75–80 | 94–96 | Low | Moderate |

| Continuous Flow | 85–90 | >95 | High | Low (long-term) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group in the compound undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with Sodium Hydride (NaH):

In isopropyl alcohol, NaH facilitates the substitution of the ethoxy group with isopropoxy, yielding 2-carboisopropoxy-N-methyl-acetamide (82% yield) .

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate | NaH, isopropanol, RT, 5h | 2-carboisopropoxy-N-methyl-acetamide | 82% |

This reaction highlights the lability of the ethoxy group in malonate esters under alkaline conditions.

Condensation Reactions

The compound participates in cyclocondensation with aldehydes to form heterocycles.

-

Piperidine Adduct Formation:

Reacting with unsaturated aldehydes (e.g., p-fluorobenzaldehyde) in the presence of sodium methoxide generates piperidin-2,6-dione derivatives (80–90% yield) .

| Reactants | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| This compound + p-fluorobenzaldehyde | NaOMe, ethyl acetate | trans-3-Ethoxycarbonyl-4-(4'-fluorophenyl)-N-methylpiperidin-2,6-dione | 80–90% |

Mechanistically, this involves enolate formation followed by Michael addition and cyclization.

Catalytic Asymmetric Reactions

The compound serves as a substrate in organocatalytic processes:

-

Chiral Phosphoric Acid Catalysis:

In toluene with catalyst C9, it reacts with N-benzyl-1H-indol-4-amine to form enantiomerically enriched piperidine derivatives (24–144 hours, RT) .

| Conditions | Catalyst | Product Purity | ee (%) | Source |

|---|---|---|---|---|

| Toluene, 20°C, 24–144h | C9 (20 mol%) | 94.65% | 99.12 |

This demonstrates its utility in asymmetric synthesis for pharmaceuticals.

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under acidic/basic conditions:

-

Saponification:

Basic hydrolysis converts the ethyl ester to a carboxylic acid, while acidic conditions may lead to decarboxylation .

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Hydrolysis | KOH, H2O | 3-Ethoxy-2-methyl-3-oxopropanoic acid | Forms potassium salt |

The potassium salt (C6H9KO4) is isolated in high purity (95%) .

Stability and Side Reactions

-

Thermal Decomposition:

Prolonged heating above 50°C in polar solvents (e.g., DMSO) may induce decomposition via retro-aldol pathways. -

Transesterification:

Exposure to alcohols (e.g., methanol) under acidic conditions leads to ester exchange .

Structural and Spectroscopic Data

Scientific Research Applications

Applications in Chemistry

In the realm of chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. It can undergo various reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms alcohols or amines.

- Substitution Reactions : Engages with nucleophiles to yield different derivatives.

Reaction Summary Table

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols, amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted derivatives | Amines, thiols, halides |

Biological Applications

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate has been investigated for its role in biological research. It is used in:

- Enzyme Mechanism Studies : Helps elucidate metabolic pathways.

- Drug Development : Serves as a building block for synthesizing biologically active compounds.

Case Study: Enzyme Mechanisms

In a study focusing on enzyme inhibition, derivatives of this compound were synthesized to evaluate their effectiveness against specific enzyme targets. The results indicated that modifications to the ethoxy group significantly influenced inhibitory activity, suggesting a pathway for developing new therapeutic agents.

Medicinal Applications

The compound is being explored for its potential therapeutic properties. Research indicates that it may possess:

- Antioxidant Activity : Inhibiting oxidative stress-induced necrosis.

- Antimicrobial Properties : Effective against certain bacterial strains.

Clinical Research Insights

A recent study evaluated the efficacy of this compound derivatives against oxidative stress in cellular models. The findings demonstrated that specific modifications enhanced protective effects against cell death induced by hydrogen peroxide, indicating potential for developing antioxidant therapies.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials due to its reactivity and ability to form diverse derivatives. Its applications extend to:

- Pharmaceutical Manufacturing : As an intermediate in drug synthesis.

- Chemical Synthesis : In producing agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic or Aliphatic Chain

Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 22027-53-8)

- Structure : Features a 4-chlorophenyl group at the α-position.

- Properties: Increased lipophilicity due to the chlorophenyl group enhances solubility in organic solvents. Potential biological activity in medicinal chemistry contexts .

- Molecular Weight : 228.63 g/mol (C10H9ClO3).

Ethyl 3-[(5-chloropyridine-2-yl)amino]-2-methyl-3-oxopropanoate

- Structure: Contains a 5-chloropyridinylamino group and an ethyl ester.

- Application: Exhibits anticancer activity by targeting AIMP2-DX2, inducing apoptosis in cancer cells. The methyl group at the propanoate backbone may influence binding affinity .

- Molecular Weight : 270.69 g/mol (C11H12ClN2O3).

Ethyl 3-(3,4-dimethoxyphenethylamino)-3-oxo-2-phenylpropanoate

Functional Group Modifications

Methyl 3-((5-cyanothiazol-2-yl)amino)-3-oxopropanoate

- Structure: Substituted with a 5-cyanothiazolylamino group.

- Application : Precursor to fragment-sized thiazoles in drug discovery. Hydrolyzed to the carboxylic acid (70% yield), demonstrating utility as a synthetic intermediate .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS: 1479-22-7)

Backbone and Ester Group Variations

Methyl 3-oxopropanoate (CAS: N/A)

- Properties : Molecular weight of 102.09 g/mol (C4H6O3). Serves as a foundational scaffold for derivatization. The ethoxy group in the target compound increases steric bulk and alters reactivity .

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate (CAS: 103362-70-5)

Biological Activity

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Functional Groups : Contains an ethoxy group, an oxoethylamino moiety, and a keto group.

- Molecular Weight : Approximately 173.19 g/mol.

This compound exhibits biological activity through interactions with various biomolecules. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It may interact with receptors, leading to changes in signal transduction pathways.

Research Findings

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, effective against a range of bacterial strains. For instance, it has shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. It has been tested against various cancer types, including breast and lung cancer cells, showing significant reduction in cell viability at certain concentrations .

- Anti-inflammatory Effects : Preliminary research suggests that the compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in cell models .

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

A series of assays were conducted to evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating significant cytotoxic potential that warrants further investigation into its mechanisms and therapeutic applications.

Q & A

Basic: What are the common synthetic routes for Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate, and how can reaction conditions be optimized?

This compound is synthesized via alkylation or esterification reactions. A typical approach involves reacting methyl 3-amino-3-oxopropanoate with ethyl bromoacetate in the presence of a base like NaH, followed by purification . Optimization includes:

- Catalyst selection : Strong bases (e.g., NaH) enhance nucleophilic substitution efficiency .

- Reaction temperature : Reflux conditions improve yield by ensuring complete conversion .

- Solvent choice : Polar aprotic solvents (e.g., THF) stabilize intermediates .

For industrial scalability, continuous flow systems with automated parameter control (temperature, pressure) are recommended .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Key techniques include:

- ¹H/¹³C NMR : The methyl ester group (δ ~3.6–3.7 ppm) and β-keto carbonyl (δ ~167–170 ppm) are diagnostic. The ethoxy group appears as a quartet (δ ~1.2–1.4 ppm for CH₃) and triplet (δ ~4.1–4.3 ppm for CH₂) .

- IR spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (amide C=O) confirm functional groups .

- HRMS : Exact mass analysis (e.g., m/z 231.0743 for C₉H₁₃NO₆) validates molecular composition .

Advanced: How does the presence of the 2-ethoxy-2-oxoethylamino group influence the compound's reactivity in nucleophilic substitution or cyclization reactions?

The electron-withdrawing ethoxy-oxo group activates the adjacent amino moiety for nucleophilic attack, enabling:

- Cyclization : Under Lewis acid catalysis (e.g., FeCl₃), the β-keto ester participates in cation-π interactions to form spiro or bridged structures .

- Substitution : The amino group reacts with electrophiles (e.g., alkyl halides) to generate diverse derivatives. For example, AlCl₃ catalyzes substitutions at the β-keto position .

- Oxidation/Reduction : The ethoxy group stabilizes intermediates during redox reactions, facilitating transformations to alcohols or amines .

Advanced: What strategies can be employed to resolve contradictions in reported yields or purities when synthesizing derivatives of this compound?

Discrepancies often arise from:

- Catalyst variability : FeCl₃ may yield higher cyclization efficiency (73%) compared to AlCl₃ (47%) due to superior Lewis acidity .

- Purification methods : Column chromatography vs. recrystallization can impact purity. For example, gradient elution (hexane/EtOAc) resolves co-eluting byproducts .

- Reaction monitoring : Real-time HPLC or TLC analysis identifies incomplete reactions, allowing adjustments in stoichiometry or time .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile) and lab coats are mandatory. Use P95 respirators for aerosolized particles .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .

- Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced: How can this compound serve as a precursor in the synthesis of complex heterocyclic structures, and what catalytic systems are most effective?

The β-keto ester moiety enables:

- Pyrrolidine/pyridazine synthesis : React with aldehydes and amines under acid catalysis to form N-heterocycles. For example, coupling with 2,4-dimethoxybenzaldehyde yields fused pyrrolo-pyridazine derivatives (m/z 554 [M+H]⁺) .

- Spirocyclic frameworks : FeCl₃-mediated cyclization produces spiro-fused indole or selenophene derivatives (64–73% yield) .

- Enzyme inhibitors : The ethoxy-oxo group mimics natural substrates in studies targeting NOS1AP interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.